molecular formula C16H18N2 B12551599 3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine CAS No. 183609-49-6

3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine

Katalognummer: B12551599
CAS-Nummer: 183609-49-6
Molekulargewicht: 238.33 g/mol
InChI-Schlüssel: SKLYRAFOSAMUMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenyl group and a pyrrolidinylmethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine typically involves the construction of the pyridine ring followed by the introduction of the phenyl and pyrrolidinylmethyl substituents. One common method involves the reaction of a pyridine derivative with a phenyl-substituted reagent under conditions that facilitate the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include continuous flow reactors and the use of automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. This compound may act as an agonist or antagonist, depending on the specific target and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine is unique due to the presence of both the phenyl and pyrrolidinylmethyl groups, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these substituents can enhance its interactions with molecular targets, making it a valuable compound in drug discovery and medicinal chemistry .

Eigenschaften

CAS-Nummer

183609-49-6

Molekularformel

C16H18N2

Molekulargewicht

238.33 g/mol

IUPAC-Name

3-phenyl-5-(pyrrolidin-1-ylmethyl)pyridine

InChI

InChI=1S/C16H18N2/c1-2-6-15(7-3-1)16-10-14(11-17-12-16)13-18-8-4-5-9-18/h1-3,6-7,10-12H,4-5,8-9,13H2

InChI-Schlüssel

SKLYRAFOSAMUMT-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CC2=CC(=CN=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.